2-ethyl-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-ethyl-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O It is known for its unique structure, which includes an ethyl group attached to a benzene ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-ethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
2-ethylbenzonitrile+hydroxylamine→2-ethyl-N’-hydroxybenzenecarboximidamide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-N’-hydroxybenzenecarboximidamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-ethyl-N’-aminobenzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-ethyl-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N’-hydroxybenzamidine
- 2-ethoxy-N’-hydroxybenzenecarboximidamide
- 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide
Uniqueness
2-ethyl-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of an ethyl group and a hydroxyimino group attached to a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethyl-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXPWZVTRNWALA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400002 |
Source
|
Record name | 2-Ethyl-N'-hydroxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185148-54-3 |
Source
|
Record name | 2-Ethyl-N'-hydroxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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